2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline core, substituted with a methoxy group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone. The methoxy group is introduced via methylation using methanol and a suitable catalyst.
The piperazine moiety is synthesized separately, often starting from piperazine and reacting it with 4-methoxyphenyl isocyanate to form the desired piperazine derivative. The final step involves coupling the piperazine derivative with the quinoxaline core under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoxaline core can interact with various enzymes, inhibiting their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A simpler piperazine derivative with similar pharmacological properties.
4-(3-(4-Methoxyphenyl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another complex molecule with a piperazine moiety and methoxy groups.
Uniqueness
2-Methoxy-3-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}quinoxaline is unique due to its specific combination of a quinoxaline core, methoxy groups, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H31N5O3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(3-methoxyquinoxalin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H31N5O3/c1-33-21-9-7-20(8-10-21)29-15-17-31(18-16-29)26(32)19-11-13-30(14-12-19)24-25(34-2)28-23-6-4-3-5-22(23)27-24/h3-10,19H,11-18H2,1-2H3 |
InChI Key |
GEHJSJJTSPQUEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC5=CC=CC=C5N=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.